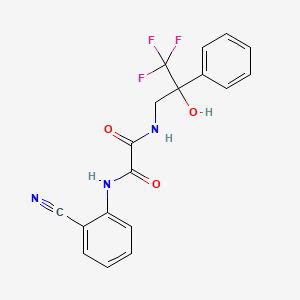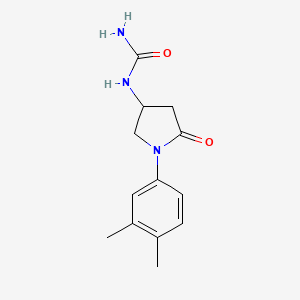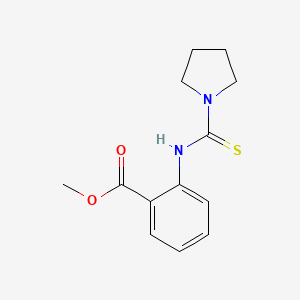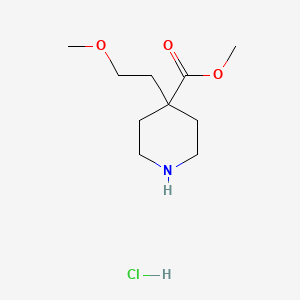
Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride” is a chemical compound used in scientific research. It possesses diverse applications, enabling its utilization in various studies, including medicinal chemistry and pharmacology. It is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code:1S/C7H13NO2.ClH/c1-10-7(9)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
“this compound” is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 179.65 g/mol . It is slightly soluble in water . It has a density of 1.06 g/mL, a boiling point of 85°C to 90°C, and a flash point of 89°C (192°F) . Its refractive index is 1.465 .Wissenschaftliche Forschungsanwendungen
Synthesis in Medicinal Chemistry
Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride is a compound that has been utilized in various synthetic processes in medicinal chemistry. For instance, it is a key intermediate in the synthesis of Vandetanib, an anticancer drug, synthesized from piperidin-4-ylmethanol through multiple steps including acylation, sulfonation, and substitution (Wang, Wang, Tang, & Xu, 2015). Additionally, it has been employed in the preparation of various heterocyclic compounds, which are of interest due to their potential therapeutic activities, such as cardiovascular and hepatoprotective effects (Krauze, Sturms, Popelis, Sīle, & Duburs, 2005).
Role in Electrochemical Oxidation
In the field of electrochemical studies, this compound has been used in research on the electrochemical oxidation of piperidin-4-ones. Such studies are significant for understanding the chemical properties and reactivity of these compounds, which can lead to the development of new synthetic methods and applications in various fields, including pharmaceuticals (Elinson, Dorofeev, Feducovich, Nasybullin, Litvin, Kopyshev, & Nikishin, 2006).
Use in Nucleophilic Substitution
This compound has also been used in studies involving nucleophilic substitution reactions. Such research contributes to the understanding of the fundamental principles of organic chemistry, which are crucial for the development of new synthetic routes and compounds (Consiglio, Arnone, Spinelli, & Noto, 1981).
Safety and Hazards
“Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Eigenschaften
IUPAC Name |
methyl 4-(2-methoxyethyl)piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-13-8-5-10(9(12)14-2)3-6-11-7-4-10;/h11H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPZQYCAGCRHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCNCC1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate](/img/structure/B2476149.png)
![4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B2476150.png)
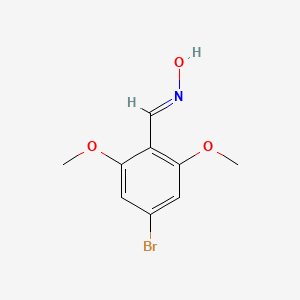
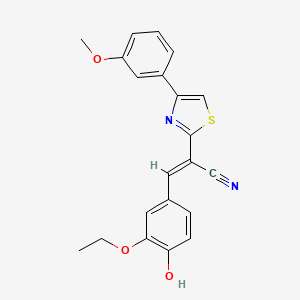
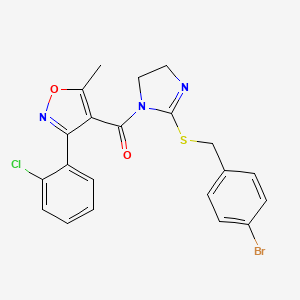
![2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide](/img/structure/B2476157.png)
![2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2476158.png)
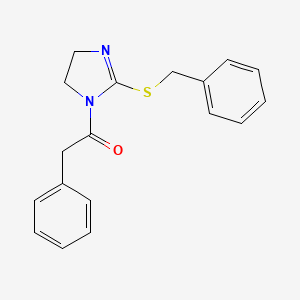
![7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2476165.png)
![Isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476166.png)
